molecular formula C12H15N3O4S2 B2589297 N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide CAS No. 2224269-23-0

N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide

Cat. No. B2589297
CAS RN: 2224269-23-0
M. Wt: 329.39
InChI Key: YMFVJHHZGAQUAS-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamide, which is a functional group consisting of an acyl group (RCO-) bonded to nitrogen . It also contains methoxy and nitrophenyl groups, which suggest that it might have interesting chemical properties .


Physical And Chemical Properties Analysis

Based on the molecular formula, the compound likely has a relatively high molecular weight . Other properties like melting point, boiling point, and solubility would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. This includes avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c1-19-11-3-2-9(15(17)18)8-10(11)13-12(16)14-4-6-20-21-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFVJHHZGAQUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N2CCSSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide

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